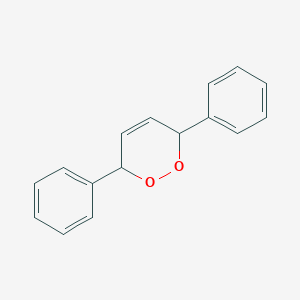

3,6-Diphenyl-3,6-dihydro-1,2-dioxine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53646-90-5 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3,6-diphenyl-3,6-dihydro-1,2-dioxine |

InChI |

InChI=1S/C16H14O2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12,15-16H |

InChI Key |

BOVVAVUDVXZHEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC(OO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3,6 Diphenyl 3,6 Dihydro 1,2 Dioxine

Peroxide Bond Reactivity and Rearrangements

The weak peroxide bond in 3,6-Diphenyl-3,6-dihydro-1,2-dioxine is the focal point of its reactivity, leading to several rearrangement and decomposition reactions.

The Kornblum-DeLaMare (KDM) Rearrangement

The Kornblum-DeLaMare (KDM) rearrangement is a base-catalyzed conversion of organic peroxides containing an α-hydrogen to a corresponding ketone and alcohol. In the case of cyclic peroxides like this compound, this rearrangement typically yields a γ-hydroxy enone.

The accepted mechanism for the Kornblum-DeLaMare rearrangement commences with the abstraction of a proton on a carbon atom alpha to the peroxide linkage by a base. This deprotonation generates a carbanion. Subsequently, the weak oxygen-oxygen bond of the peroxide undergoes cleavage, leading to the formation of an enolate and a hydroxyl group. Protonation of the enolate intermediate then yields the final γ-hydroxyketone product, 4-hydroxy-1,4-diphenylbut-2-en-1-one.

In symmetrically substituted 1,2-dioxines like the cis- and trans-isomers of this compound, the issue of regioselectivity is simplified as the molecule possesses a plane of symmetry. Abstraction of a proton from either of the equivalent α-carbons leads to the same product.

However, in unsymmetrically substituted 3,6-diaryl-3,6-dihydro-1,2-dioxines, the base can abstract a proton from two different positions, potentially leading to a mixture of regioisomeric γ-hydroxyketones. The regiochemical outcome is influenced by factors such as the steric hindrance around the abstractable protons and the electronic nature of the aryl substituents. Generally, the proton that is more sterically accessible and more acidic will be preferentially removed.

The stereochemistry of the starting 3,6-disubstituted-3,6-dihydro-1,2-dioxine can influence the stereochemistry of the resulting γ-hydroxyketone. The rearrangement process involves the formation of a new stereocenter at the carbon bearing the hydroxyl group. The stereochemical outcome is dependent on the reaction conditions and the specific geometry of the starting peroxide.

The nature of the base employed also plays a crucial role. While non-nucleophilic bases favor the rearrangement pathway, nucleophilic bases can lead to competing reactions, such as direct attack on the peroxide bond.

| Reactant | Base/Reagent | Product(s) | Reaction Type |

| This compound | Triethylamine | 4-hydroxy-1,4-diphenylbut-2-en-1-one | KDM Rearrangement |

| This compound | Primary/Secondary Amines | 4-hydroxy-3-aminoketones | Domino KDM/Aza-Michael |

| This compound | Triphenylphosphine (B44618) | Dihydrofurans | Reduction/Ring Contraction |

Thermolytic and Photolytic Decomposition Pathways

Exposure of this compound to heat or light can induce homolytic cleavage of the weak O-O bond, initiating decomposition pathways.

Studies on the thermal decomposition of the related compound 3,6-diphenyl-1,2,4,5-tetroxane have shown that the primary step is the homolytic rupture of a peroxide bond. researchgate.neteurekaselect.com This initial cleavage generates diradical intermediates that can undergo further reactions. The major products observed from the thermolysis of this tetroxane are benzaldehyde (B42025) and benzoic acid. researchgate.neteurekaselect.com It is plausible that the thermolysis of this compound proceeds through a similar initial O-O bond homolysis, potentially leading to the formation of benzaldehyde via subsequent fragmentation pathways.

Photolytic decomposition can also proceed through homolytic cleavage of the peroxide bond. The resulting diradical species can undergo various transformations, including fragmentation and rearrangement. While specific studies on the photolysis of this compound are not extensively detailed in the provided search results, related dioxin systems have been shown to undergo complex photochemical rearrangements.

Nucleophilic Attack and Reduction of the Peroxide Linkage

The peroxide bond of this compound is susceptible to attack by nucleophiles, leading to its reduction. Common reducing agents for peroxides include phosphines and metal hydrides.

The reaction of 3,6-dihydro-1,2-dioxines with triphenylphosphine has been shown to induce a ring contraction. nih.gov This process is initiated by the nucleophilic attack of triphenylphosphine on one of the oxygen atoms of the peroxide bond. This is followed by the cleavage of the O-O bond and subsequent ring closure to form a dihydrofuran, with the concomitant loss of triphenylphosphine oxide. nih.gov This reaction proceeds with inversion of stereochemistry. nih.gov

Other nucleophiles, such as primary and secondary amines, can participate in a domino Kornblum-DeLaMare/aza-Michael reaction. This pathway initially involves the base-catalyzed rearrangement to the γ-hydroxy enone, which then undergoes a conjugate addition by the amine to afford 4-hydroxy-3-aminoketones.

Stronger reducing agents, such as lithium aluminum hydride, are also expected to reduce the peroxide linkage, typically yielding the corresponding diol, 1,4-diphenylbutane-1,4-diol, after reductive cleavage of the O-O bond and subsequent reduction of any intermediate carbonyl functionalities.

| Reagent | Expected Product(s) | Reaction Type |

| Heat (Thermolysis) | Benzaldehyde (by analogy) | Homolytic O-O bond cleavage and fragmentation |

| Light (Photolysis) | Complex rearrangement/fragmentation products | Homolytic O-O bond cleavage |

| Triphenylphosphine | Dihydrofurans | Nucleophilic attack and ring contraction |

| Lithium Aluminum Hydride | 1,4-diphenylbutane-1,4-diol | Reduction |

Ring-Opening Reactions of the Dihydro-1,2-dioxine Core

The cleavage of the dihydro-1,2-dioxine ring can be initiated at either the peroxide (O-O) bond or through reactions involving adjacent functional groups. The resulting products are often highly functionalized, stereochemically rich molecules.

Epoxidation of the double bond in this compound would yield a corresponding epoxy-1,2-dioxine. Such bicyclic structures are susceptible to ring-opening reactions under basic conditions. The reaction is initiated by the nucleophilic attack of a base on a proton, typically adjacent to the epoxide ring, which can facilitate a cascade of rearrangements.

While specific studies on the base-catalyzed ring-opening of 3,6-diphenyl-epoxy-1,2-dioxine are not extensively detailed in the literature, the behavior of similar meso-epoxides provides insight. The use of chiral bases can lead to a desymmetrization of the molecule, affording optically active products. For instance, the rearrangement of meso-epoxides to allylic alcohols can be achieved with chiral lithium amide bases. This process involves the selective abstraction of a proton, leading to the formation of a chiral product. A proposed transition state for such reactions often involves the complexation of the lithiated base to both the epoxide oxygen and another functional group on the substrate, which directs the stereochemical outcome. chemsrc.com

The outcome of the reaction is highly dependent on the substrate, the base employed, and the reaction conditions, which can be tuned to favor specific isomers.

Table 1: Representative Base-Catalyzed Epoxide Ring-Opening Reactions This table illustrates the general principle of base-catalyzed ring-opening on analogous epoxide systems, as specific data for 3,6-diphenyl-epoxy-1,2-dioxine is not readily available.

| Epoxide Substrate | Base/Conditions | Product Type |

| Cyclopentene Oxide derivative | Chiral Lithium Amide | Chiral Allylic Alcohol |

| Indene Oxide | Ammonia (NH₃) | trans-2-Aminoindan-1-ol |

| Stilbene Oxide | Sodium Hydroxide (NaOH) | meso-Hydrobenzoin |

The ring-opening of cyclic peroxides and their derivatives can be effectively catalyzed by various transition metals, offering a powerful method for asymmetric synthesis. These reactions allow for the enantioselective formation of vicinal, bifunctional compounds from achiral or meso starting materials. researchgate.net While direct examples for this compound are scarce, the principles established for the asymmetric ring-opening (ARO) of meso-epoxides are highly relevant.

Metal-salen complexes, particularly with chromium (III) and cobalt (III), have emerged as highly effective catalysts for these transformations. rsc.orgresearchgate.net The general mechanism involves the activation of the epoxide by the Lewis acidic metal center, making it more susceptible to nucleophilic attack. A chiral salen ligand environment ensures that the nucleophile attacks one of the two electrophilic carbon atoms preferentially, leading to high enantioselectivity. rsc.org

This methodology has been successfully applied to a wide range of meso-epoxides and nucleophiles, including azides, halides, and water. The resulting products, such as chiral amino alcohols or diols, are valuable building blocks in pharmaceutical synthesis. A key feature of some catalytic systems is the cooperative activation of both the epoxide and the nucleophile, sometimes involving a bimetallic mechanism where two metal centers work in concert to facilitate the reaction. rsc.org

Table 2: Examples of Transition-Metal-Catalyzed Asymmetric Ring-Opening of Meso-Epoxides This table showcases the utility of metal-salen catalysts in ARO reactions of analogous compounds, highlighting the potential for application to derivatives of this compound.

| Epoxide | Catalyst | Nucleophile | Product | Enantiomeric Excess (ee) |

| Cyclohexene Oxide | (salen)CrN₃ | TMSN₃ | Azido-alcohol | Up to 97% |

| Cyclopentene Oxide | (salen)Co(III) | H₂O | trans-1,2-Cyclopentanediol | Up to 98% |

| cis-Stilbene Oxide | Chiral (salen)CrCl | TMSCl | Chloro-alcohol | High |

The dihydro-1,2-dioxine ring can be attacked by a variety of nucleophiles. Nucleophilic substitution reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient center (the electrophile), leading to the displacement of a leaving group. researchgate.net In the context of the dihydro-1,2-dioxine core, the carbon atoms attached to the oxygens are potential electrophilic sites, especially upon activation of the peroxide bond (e.g., by protonation or coordination to a Lewis acid).

Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are powerful carbon-based nucleophiles capable of opening strained rings. The reaction would likely proceed via nucleophilic attack on one of the C-O bonds, coupled with the cleavage of the weak O-O bond. This would lead to the formation of highly functionalized 1,4-dicarbonyl compounds or their derivatives after rearrangement. The specific outcome would depend on the nature of the organometallic reagent and the reaction workup conditions.

Other nucleophiles, such as amines, thiols, or phosphines, could also react with the dihydro-1,2-dioxine system, particularly under catalytic conditions that promote the cleavage of the peroxide bond. These reactions provide pathways to introduce heteroatoms and construct more complex molecular architectures.

Cycloaddition and Cycloreversion Reactions

The presence of a C=C double bond within the dihydro-1,2-dioxine ring allows it to participate in cycloaddition reactions, while the endoperoxide structure makes it susceptible to cycloreversion processes, typically initiated by heat or light.

The alkene functionality within the this compound ring can act as a dienophile in Diels-Alder reactions. rsc.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net Given the electron-withdrawing nature of the adjacent peroxide linkage, the alkene in the dihydro-1,2-dioxine is somewhat electron-deficient, making it a suitable partner for electron-rich dienes.

The reaction of this compound with a diene, such as cyclopentadiene (B3395910) or Danishefsky's diene, would be expected to yield a complex, bridged bicyclic or polycyclic adduct containing the peroxide linkage. Such structures could serve as precursors to unique polyfunctionalized molecules upon subsequent cleavage or rearrangement of the peroxide bridge.

In a related transformation, the diene moiety of similar heterocyclic systems has been shown to undergo [4+2] cycloaddition with potent dienophiles like singlet oxygen, leading to the formation of bridged endoperoxides.

Cycloreversion is the reverse of a cycloaddition reaction, often leading to the fragmentation of a cyclic molecule into two or more smaller molecules. For endoperoxides like this compound, the most common cycloreversion pathway is initiated by the cleavage of the weak O-O bond. This process can be triggered thermally or photochemically.

Electron-transfer processes can also induce cycloreversion. The introduction of an electron into the molecule's lowest unoccupied molecular orbital (LUMO), which often has significant σ* (O-O) character, can dramatically weaken the peroxide bond and facilitate its cleavage. This one-electron reduction can be achieved using chemical reductants or through electrochemical methods. The resulting radical anion would be highly unstable and prone to fragmentation.

Photochemical activation is another key pathway for the cycloreversion of endoperoxides. Upon absorption of light, the molecule is promoted to an excited state. From this state, it can undergo efficient radiationless deactivation back to the ground state, leading to the homolytic cleavage of the O-O bond and the formation of a 1,4-biradical species. This biradical can then rearrange to form stable products, typically 1,4-dicarbonyl compounds. For this compound, this would be expected to yield 1,4-diphenylbutane-1,4-dione.

Electrophilic and Radical Transformations

The carbon-carbon double bond in the this compound ring can undergo epoxidation, a reaction that introduces a three-membered epoxide ring. This transformation is significant as it proceeds while leaving the labile peroxide bond intact, demonstrating the possibility of selective manipulation of the double bond. The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the epoxidation of alkenes.

The epoxidation of the double bond in 3,6-dihydro-1,2-dioxines is a known transformation that preserves the integrity of the peroxide linkage. This process leads to the formation of a new heterocyclic system where the epoxide ring is fused to the dioxine ring. The resulting epoxy-dioxine is a highly functionalized molecule with potential for further synthetic transformations. The stereochemistry of the epoxidation is generally syn-selective, meaning the oxygen atom is delivered to one face of the double bond. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the double bond.

While specific studies detailing the epoxidation of this compound are not extensively documented in publicly available literature, the general reactivity of similar 1,2-dioxine systems suggests that this transformation is feasible and would yield the corresponding epoxide. The conditions for such a reaction would likely involve treating the dioxine with a stoichiometric amount of a peroxy acid in a suitable aprotic solvent at controlled temperatures to prevent decomposition of the peroxide.

Table 1: Representative Conditions for the Epoxidation of this compound

| Reagent | Solvent | Temperature (°C) | Product |

| m-CPBA | Dichloromethane (B109758) | 0 to 25 | 3,6-Diphenyl-4,5-epoxy-3,6-dihydro-1,2-dioxine |

| Peroxyacetic acid | Chloroform | 0 to 25 | 3,6-Diphenyl-4,5-epoxy-3,6-dihydro-1,2-dioxine |

This table is illustrative and based on general knowledge of epoxidation reactions applied to similar substrates.

A notable and synthetically intriguing transformation of 3,6-dihydro-1,2-dioxines is the intramolecular insertion of a carbenoid into the O-O peroxide bond. Research has shown that this pathway is favored over insertion into the C=C double bond of the dioxine ring. This selective reaction provides a novel route to complex oxygen-containing bicyclic and tricyclic structures.

The process typically involves the rhodium-catalyzed decomposition of a tethered diazoketone to generate a rhodium carbenoid in situ. This reactive intermediate then preferentially undergoes insertion into the peroxide linkage. Mechanistic considerations suggest that the reaction proceeds through the formation of an oxygen ylide, which can then undergo further rearrangement.

Studies have demonstrated that the intramolecular insertion of carbenes into the peroxide linkage of 3,6-dihydro-1,2-dioxines leads to the formation of unusual bicyclic hemiacetals and tricyclic peroxides. The choice of solvent and reaction conditions can influence the product distribution. For instance, the use of rhodium(II) octanoate (B1194180) dimer as a catalyst in dichloromethane has been shown to be effective for this transformation. This methodology highlights the robustness of the 3,6-dihydro-1,2-dioxine moiety under certain catalytic conditions and opens up new avenues for the synthesis of complex heterocyclic systems.

Table 2: Products from Intramolecular Carbenoid Insertion into a Substituted 3,6-Dihydro-1,2-dioxine System

| Starting Material | Catalyst | Solvent | Major Product(s) |

| Tethered diazoketone of a 3,6-dihydro-1,2-dioxine | Rh₂(oct)₄ | Dichloromethane | Bicyclic hemiacetal, Tricyclic peroxide |

This table is based on reported findings for carbenoid insertions into the peroxide linkage of 3,6-dihydro-1,2-dioxine systems.

Stereochemical Aspects and Asymmetric Synthesis of 3,6 Diphenyl 3,6 Dihydro 1,2 Dioxine Derivatives

Diastereoselective and Enantioselective Synthesis

The direct diastereoselective and enantioselective synthesis of 3,6-diphenyl-3,6-dihydro-1,2-dioxine derivatives remains a specialized area of research. General strategies for the asymmetric synthesis of the broader class of 1,2-dioxanes often rely on the enantioselective cycloaddition of singlet oxygen to 1,3-dienes or the cyclization of chiral hydroperoxide precursors. While specific high-yielding, stereoselective methods for the diphenyl-substituted target are not extensively documented in readily available literature, the principles established for other 3,6-disubstituted 1,2-dioxines provide a foundational framework.

For instance, the use of chiral auxiliaries attached to the diene substrate can effectively control the facial selectivity of the singlet oxygen addition, thereby inducing diastereoselectivity. Subsequent removal of the auxiliary would then furnish the enantioenriched 3,6-dihydro-1,2-dioxine. Similarly, chiral catalysts, particularly metal complexes with chiral ligands, have been investigated for their potential to catalyze the enantioselective [4+2] cycloaddition between dienes and singlet oxygen, although this remains a formidable challenge due to the high reactivity and short lifetime of singlet oxygen.

Asymmetric Desymmetrization of meso-Endoperoxides

A powerful strategy for accessing enantiomerically pure compounds is the asymmetric desymmetrization of prochiral meso-compounds. In the context of this compound, this would involve the enantioselective transformation of a corresponding meso-endoperoxide, such as the endoperoxide derived from a symmetrically substituted 1,4-diphenyl-1,3-cyclohexadiene.

Bifunctional organocatalysts, particularly those based on thiourea (B124793)/amine scaffolds, have emerged as effective promoters for the desymmetrization of meso-endoperoxides through the Kornblum-DeLaMare reaction. This reaction converts the endoperoxide into a 4-hydroxyketone with high enantioselectivity. While direct application to a meso-3,6-diphenyl-3,6-dihydro-1,2-dioxine is not explicitly detailed, the success of this methodology with various other cyclic endoperoxides suggests its potential applicability. The catalyst activates the endoperoxide through hydrogen bonding and facilitates a stereocontrolled rearrangement.

Table 1: Representative Organocatalytic Desymmetrization of meso-Endoperoxides

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| Bifunctional Thiourea/Amine | Bicyclic meso-endoperoxide | 4-Hydroxyketone | 78-98 | up to 98:2 |

Note: This table represents data for the desymmetrization of various meso-endoperoxides, illustrating the general efficacy of the method.

Kinetic Resolution Strategies for Racemic Dihydro-1,2-dioxines

Kinetic resolution offers another avenue to obtain enantioenriched this compound from a racemic mixture. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting unreacted enantiomer.

Organocatalytic kinetic resolution has been successfully applied to racemic endoperoxides. Similar to the desymmetrization approach, bifunctional thiourea/amine organocatalysts can effect a Kornblum-DeLaMare reaction on one enantiomer of a racemic endoperoxide at a significantly faster rate than the other. This results in the formation of an enantioenriched 4-hydroxyketone and the recovery of the unreacted, enantioenriched endoperoxide.

Enzymatic kinetic resolution, particularly employing lipases, is a well-established and powerful tool for the resolution of various chiral molecules, including diols. While direct lipase-catalyzed kinetic resolution of this compound itself is not widely reported, the principle of enantioselective acylation or hydrolysis of related diol functionalities suggests that this enzymatic approach could be a viable strategy. Lipases are known for their high enantioselectivity and ability to function in organic solvents, making them suitable for reactions with hydrophobic molecules like the target compound.

Table 2: Examples of Kinetic Resolution of Racemic Endoperoxides and Related Compounds

| Resolution Method | Catalyst/Enzyme | Substrate | Products | Selectivity (s-factor) |

| Organocatalytic | Bifunctional Thiourea/Amine | Racemic Endoperoxide | Enantioenriched Endoperoxide and Hydroxyketone | Moderate to High |

| Enzymatic | Lipase (e.g., from Pseudomonas cepacia) | Racemic 1,2-Diols | Enantioenriched Diol and Acylated Diol | Good to Excellent |

Note: This table provides examples of kinetic resolution strategies that could be conceptually applied to racemic this compound.

Application of Chiral Catalysts in Dioxine Transformations (e.g., Organocatalysts, Metal Complexes)

The development of chiral catalysts is central to advancing the field of asymmetric synthesis. Both organocatalysts and chiral metal complexes have shown immense potential in controlling the stereochemical outcome of reactions involving endoperoxides and related structures.

Organocatalysts: As previously discussed, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or possessing thiourea moieties, play a crucial role in the asymmetric desymmetrization and kinetic resolution of endoperoxides. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical course of the reaction.

Metal Complexes: Chiral metal complexes, particularly those of rhodium, copper, and iridium, are workhorses in asymmetric catalysis. While their direct application in the enantioselective synthesis of this compound is an area requiring further exploration, their utility in a vast array of other asymmetric transformations is well-documented. For instance, chiral rhodium complexes are pivotal in asymmetric hydrogenations and cyclization reactions. The development of new chiral ligands for these metals could unlock novel catalytic cycles for the enantioselective synthesis of 1,2-dioxines. The challenge often lies in designing a catalytic system that is compatible with the reactive peroxide bond.

Table 3: Overview of Chiral Catalyst Classes and Their Potential Applications in Dioxine Chemistry

| Catalyst Class | Examples | Potential Application |

| Organocatalysts | Cinchona Alkaloid Derivatives, Thioureas | Asymmetric Desymmetrization, Kinetic Resolution |

| Chiral Metal Complexes | Rh(II) carboxylates, Cu(I)-BOX, Ir-phosphine complexes | Enantioselective Cycloadditions, Asymmetric Rearrangements |

Mechanistic Investigations and Reaction Dynamics

Detailed Mechanisms of Singlet Oxygen Generation and Reactivity

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species crucial in various chemical and biological processes. nih.govresearchgate.net Its generation is most efficiently achieved through photosensitized excitation of ambient triplet oxygen (³O₂). nih.gov In this process, a photosensitizer (PS) absorbs light, transitions to an excited singlet state, and then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). mdpi.com This triplet-state photosensitizer can then transfer its energy to ground-state triplet oxygen, producing singlet oxygen. mdpi.com

While 3,6-Diphenyl-3,6-dihydro-1,2-dioxine is more commonly known as a product of singlet oxygen reacting with a diene (e.g., 1,4-diphenyl-1,3-butadiene), its chemistry is intrinsically linked to ¹O₂. Dihydrodioxins can act as thermal or photochemical sources of singlet oxygen. The retro-[4+2] cycloaddition is a key reaction, where the dihydrodioxin ring cleaves to regenerate the original diene and release singlet oxygen. nih.gov This reversal can be initiated by heat or by irradiation with UV or short-wavelength visible light. researchgate.net

The two primary excited singlet states of oxygen are the ¹Δg and ¹Σg+ states, with energies of 95 kJ/mol and 150 kJ/mol above the ground state, respectively. nih.gov The upper ¹Σg+ state rapidly relaxes to the lower energy ¹Δg state, which is responsible for the vast majority of the photophysicochemical phenomena associated with singlet oxygen. nih.govresearchgate.net The reactivity of ¹O₂ is significantly higher than that of ground-state oxygen, allowing it to participate in reactions like [4+2] cycloadditions with dienes, ene reactions with alkenes, and oxidation of sulfides. nih.gov

Elucidation of Rearrangement Mechanisms (e.g., Baeyer-Villiger, Criegee, Hock, Kornblum-DeLaMare)

Organic peroxides, including the 1,2-dioxin (B12668366) ring system, are susceptible to a variety of rearrangement reactions, which are often key steps in complex chemical transformations. nih.gov

Baeyer-Villiger Rearrangement: This reaction typically involves the oxidation of ketones to esters or lactones using peracids. nih.govnih.gov The mechanism proceeds through the formation of a tetrahedral peroxyacetal intermediate, often referred to as a Criegee intermediate. nih.govrsc.org While the classic Baeyer-Villiger reaction starts with a ketone and a peracid, the peroxide bond within the 3,6-diphenyl-3,6-dihydro-1,2-dioxin structure could potentially undergo a similar rearrangement under acidic conditions, leading to ring-cleaved products. The key step is the 1,2-anionotropic migration of a substituent from carbon to an electron-deficient oxygen atom following the cleavage of the O-O bond. rsc.org

Criegee Rearrangement: This rearrangement describes the acid-catalyzed decomposition of hydroperoxides derived from tertiary alcohols. nih.gov The Criegee intermediate is also central to this mechanism. The synthesis of previously elusive non-strained Criegee intermediates has been achieved, allowing for a deeper study of their reactivity and the factors that can prevent Baeyer-Villiger rearrangements. rsc.org

Hock Rearrangement: The Hock rearrangement involves the acid-catalyzed cleavage of allylic hydroperoxides to form carbonyl compounds and alcohols. Although the 3,6-diphenyl-3,6-dihydro-1,2-dioxin is not an allylic hydroperoxide, related peroxide structures can undergo analogous skeletal changes under acidic catalysis.

Kornblum-DeLaMare Rearrangement: This base-catalyzed reaction is particularly relevant as it describes the rearrangement of organic peroxides containing an α-proton to yield a ketone and an alcohol. nih.gov The mechanism involves the abstraction of the acidic α-proton by a base, leading to the cleavage of the O-O bond and the formation of carbonyl and hydroxyl groups. The Kornblum-DeLaMare rearrangement has been specifically noted for 3,5-dihydro-1,2-dioxenes and 1,2-dioxanes, making it a highly plausible pathway for this compound under basic conditions. nih.gov

Identification and Characterization of Reaction Intermediates

The transformations of this compound involve several key transient species.

Radical Cations: Photochemical studies on similar dihydrodioxin systems have provided direct evidence for the formation of a radical cation as a remarkably stable intermediate. researchgate.net Upon excitation with light, the dihydrodioxin can lose an electron, forming a radical cation that is both thermally and photochemically labile, leading to the extrusion of a quinone in related systems. researchgate.net This pathway represents a Type I photochemical process, involving electron transfer. mdpi.com

Biradicals: In addition to ionic pathways, biradical intermediates have been proposed. For instance, a 1,6-biradical has been suggested as a product-determining intermediate in the chain reaction involving radical cations and triplet oxygen, which can predominantly fragment back to the starting materials. researchgate.net Thermal decomposition of 1,4-endoperoxides can also proceed through a stepwise release of dioxygen, involving a biradical intermediate that undergoes intersystem crossing. nih.gov

Criegee Intermediates: As mentioned, the Criegee intermediate is a cornerstone of peroxide rearrangements like the Baeyer-Villiger oxidation. nih.govnih.gov In the context of this compound, acid-catalyzed ring opening would likely proceed through a protonated form, leading to a Criegee-type intermediate just before the migratory insertion step that results in ring-cleaved products. nih.govrsc.org

Kinetic and Thermodynamic Profiling of Dioxine Transformations

Below is a table showing calculated and experimental rate coefficients for model Baeyer-Villiger reactions, illustrating the type of data obtained in such kinetic studies.

| Reaction | Calculation Method | Calculated Rate Coefficient (L mol⁻¹ s⁻¹) | Experimental Rate Coefficient (L mol⁻¹ s⁻¹) | Reference |

| Propanone + Trifluoroperacetic acid (catalyzed by Trifluoroacetic acid) | MPWB1K | 1.00 × 10⁻³ | 1.8 × 10⁻³ | rsc.org |

| Cyclohexanone + Trifluoroperacetic acid (catalyzed by Trifluoroacetic acid) | MPWB1K | 1.37 | 0.32 | rsc.org |

This table is illustrative and shows data for model systems, not this compound.

Thermodynamic studies focus on the energy changes during the reaction. For example, the release of singlet oxygen from an endoperoxide is energetically controlled; the excitation energy of ¹O₂ is 22.5 kcal/mol, which must be overcome for its release. nih.gov

Role of Radical Pathways in Peroxide Chemistry

Radical pathways play a significant role in the chemistry of peroxides, often competing with or complementing ionic rearrangement mechanisms. For this compound and related compounds, radical mechanisms are particularly important in photochemical reactions.

The formation of a radical cation via photoinduced electron transfer is a primary step in the photochemical cleavage of some dihydrodioxins. researchgate.net This radical cation can then participate in a chain reaction with triplet oxygen to yield a dioxane and a new radical cation, perpetuating the chain. researchgate.net However, the efficiency of such chain processes can be low, suggesting the involvement of other intermediates, such as a 1,6-biradical, that may predominantly revert to the starting materials. researchgate.net

These radical reactions fall under the classification of Type I photosensitized processes, which involve electron or hydrogen atom transfer between the excited sensitizer (B1316253) and a substrate. mdpi.com This is distinct from the Type II mechanism, which is defined by the energy transfer that produces singlet oxygen. mdpi.com The interplay between these pathways dictates the final product distribution and reaction efficiency.

Theoretical and Computational Chemistry of 3,6 Diphenyl 3,6 Dihydro 1,2 Dioxine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of 3,6-diphenyl-3,6-dihydro-1,2-dioxine. While specific DFT studies on this exact molecule are not widely reported, research on related 1,2-dioxin (B12668366) systems provides a strong foundation for its theoretical characterization.

The presence of phenyl substituents at the 3 and 6 positions has a substantial impact on the electronic properties of the dihydro-1,2-dioxine ring. These aromatic groups can engage in electronic conjugation with the heterocyclic ring, which can influence the distribution of electron density and the energies of the molecular orbitals. Theoretical calculations would likely show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are significantly influenced by both the peroxide linkage and the phenyl groups. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity, with a smaller gap generally indicating higher reactivity.

A study on the sulfur analogue, 3,6-diphenyl-1,2-dithiin (B95605), using DFT calculations, revealed a moderately twisted structure of the heterocyclic ring in its radical cation form. nih.gov This suggests that the this compound ring may also adopt a non-planar conformation to alleviate steric strain between the phenyl groups and to optimize electronic interactions.

Table 1: Postulated Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Thermodynamic Stability | Low, prone to isomerization | DFT calculations on 3,6-bis(p-tolyl)-1,2-dioxin show the open-chain dione (B5365651) is more stable. nih.gov |

| Peroxide Bond (O-O) | Weak, electronically active | A defining feature of 1,2-dioxane (B1202867) and 1,2-dioxin systems. |

| HOMO-LUMO Gap | Relatively small | The presence of the weak O-O bond and phenyl groups likely lowers the LUMO and raises the HOMO. |

| Ring Conformation | Non-planar (e.g., twisted) | Inferred from studies on 3,6-diphenyl-1,2-dithiin to minimize steric hindrance. nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms and identifying the transition states of chemical transformations involving this compound. A primary reaction of interest for such a molecule would be its thermal decomposition, or thermolysis, due to the inherent instability of the peroxide bond.

Theoretical studies on the thermolysis of related cyclic peroxides, such as 3,6-dimethyl-1,2,4,5-tetroxane, have been conducted using DFT to explore potential energy surfaces for both singlet and triplet states. nih.gov These studies typically identify multiple possible reaction pathways, including concerted and stepwise mechanisms. For this compound, a likely thermolytic pathway would involve the initial cleavage of the O-O bond, leading to a biradical intermediate. The stability and subsequent reactions of this biradical would be influenced by the phenyl substituents.

Computational modeling can elucidate the energetics of these pathways, including the activation energies (Ea) and reaction energies (Er). The transition state for the O-O bond cleavage would be a key focus of such a study. The geometry of this transition state, along with its energetic barrier, would provide critical information about the kinetics of the decomposition process. The phenyl groups could play a role in stabilizing the transition state through resonance, potentially lowering the activation energy compared to unsubstituted dihydro-1,2-dioxine.

Furthermore, computational models can predict the nature of the final products. For example, after the initial O-O bond scission, the resulting biradical could undergo further fragmentation or rearrangement to yield various carbonyl compounds or other products. The branching ratios for these different product channels could be estimated based on the calculated energy barriers for the respective pathways.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is complex due to the flexibility of the six-membered ring and the presence of bulky phenyl substituents. Conformational analysis through computational methods can identify the most stable conformations and the energy barriers between them.

Studies on the parent 1,2-dioxane and its substituted derivatives have utilized ab initio and DFT methods to investigate chair and twist conformers. researchgate.net For this compound, the dihydro-1,2-dioxine ring is expected to adopt non-planar conformations to minimize steric interactions. The two primary conformations would likely be chair-like structures with the phenyl groups in either axial or equatorial positions, as well as various twist-boat conformations.

Due to the significant steric bulk of the phenyl groups, it is highly probable that the most stable conformation will have both phenyl groups in equatorial or pseudo-equatorial positions to minimize 1,3-diaxial interactions. Computational calculations of the relative energies of these different conformers would provide a quantitative measure of their relative stabilities.

Prediction of Reactivity and Selectivity through Computational Approaches

Computational approaches can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. One such approach is the use of quantitative structure-activity relationship (QSAR) models. While QSAR studies have been more commonly applied to classes of compounds like polychlorinated dioxins for toxicity prediction, the principles can be adapted to predict reactivity. nih.gov

For a series of substituted dihydro-1,2-dioxines, QSAR models could be developed to correlate molecular descriptors with experimentally determined reaction rates or selectivities. These descriptors can be calculated computationally and include electronic properties (e.g., atomic charges, dipole moments, HOMO-LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties.

For instance, in a reaction where the dihydro-1,2-dioxine acts as an oxidant, its reactivity would likely be related to the strength of the O-O bond and the electron-withdrawing or electron-donating nature of the substituents on the phenyl rings. A QSAR model could quantify these relationships, allowing for the prediction of reactivity for new, unsynthesized derivatives.

Similarly, in reactions where stereoselectivity is a factor, computational modeling of the transition states for the formation of different stereoisomers can predict the most likely outcome. By comparing the activation energies of the competing pathways, the selectivity of the reaction can be estimated. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used for related heterocyclic systems like 1,2,4,5-tetrazine (B1199680) derivatives to guide the design of new compounds with desired activities. nih.gov

Benchmarking Computational Results with Experimental Data

The validation of computational results through comparison with experimental data is a critical step in theoretical chemistry. For this compound, this would involve comparing calculated properties with those determined through experimental techniques.

Spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), can also be calculated using quantum chemical methods. These calculated spectra can then be compared to experimentally measured spectra to assess the accuracy of the computational method and the predicted molecular structure. DFT calculations have been shown to reproduce experimental spectroscopic data with good accuracy for various organic molecules.

In terms of reactivity, the activation energies and reaction rates predicted from computational modeling of reaction mechanisms can be compared with experimentally determined kinetic data. Agreement between the theoretical and experimental values would lend strong support to the proposed mechanism. For instance, the enthalpy of formation of 3,6-diphenyl-1,2,4,5-tetroxane has been determined both experimentally via calorimetry and theoretically using semiempirical and ab initio methods, providing a benchmark for the computational approaches. researchgate.net

Spectroscopic Characterization Methodologies for 3,6 Diphenyl 3,6 Dihydro 1,2 Dioxine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule and provides critical insight into the relative stereochemistry of the two phenyl groups.

The molecule can exist as two diastereomers: cis-3,6-Diphenyl-3,6-dihydro-1,2-dioxine and trans-3,6-Diphenyl-3,6-dihydro-1,2-dioxine. These isomers are distinguishable by the chemical shifts and coupling constants of the protons on the dihydrodioxin ring.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for the aromatic, methine (H-3 and H-6), and olefinic (H-4 and H-5) protons.

Aromatic Protons: The phenyl groups typically exhibit complex multiplets in the downfield region, approximately between δ 7.2 and 7.5 ppm.

Methine Protons (H-3, H-6): These protons are attached to the carbons bearing the phenyl groups and are adjacent to the oxygen atoms. Their signal is expected to appear in the range of δ 5.0-5.5 ppm. The chemical shift and multiplicity are highly dependent on the stereochemistry. In the cis isomer, due to symmetry, the H-3 and H-6 protons are chemically equivalent, potentially leading to a single resonance. In the trans isomer, these protons are also equivalent.

Olefinic Protons (H-4, H-5): The protons on the double bond of the dioxin ring are expected to resonate further downfield than typical alkenes due to the influence of the adjacent oxygen atoms, likely in the region of δ 6.0-6.5 ppm. They would appear as a multiplet due to coupling with each other and with the methine protons.

Stereochemical assignment is facilitated by analyzing the coupling constants (J-coupling). The magnitude of the coupling constant between the methine proton (H-3) and the adjacent olefinic proton (H-4), denoted as ³JH3-H4, is governed by the dihedral angle, which differs between the cis and trans isomers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework.

Aromatic Carbons: Multiple signals are expected between δ 125 and 140 ppm. The signal for the carbon atom directly attached to the dioxin ring (ipso-carbon) will be distinct from the ortho, meta, and para carbons.

Olefinic Carbons (C-4, C-5): These carbons are expected in the range of δ 128-135 ppm.

Methine Carbons (C-3, C-6): These carbons, bonded to both a phenyl group and an oxygen atom, are significantly deshielded and would appear in the δ 80-90 ppm region.

The number of distinct signals can confirm the symmetry of the isomer. For instance, the cis isomer possesses a C₂ axis of symmetry, which would result in fewer signals compared to a less symmetrical derivative.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Phenyl | 7.20 - 7.50 | m (multiplet) |

| ¹H | H-4, H-5 (Olefinic) | 6.00 - 6.50 | m (multiplet) |

| ¹H | H-3, H-6 (Methine) | 5.00 - 5.50 | m (multiplet) |

| ¹³C | Phenyl (ipso) | ~140 | s (singlet) |

| ¹³C | Phenyl (o, m, p) | 125 - 129 | d (doublet) |

| ¹³C | C-4, C-5 (Olefinic) | 128 - 135 | d (doublet) |

| ¹³C | C-3, C-6 (Methine) | 80 - 90 | d (doublet) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₄O₂), the exact mass is 238.0994 g/mol .

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 238. The fragmentation of this endoperoxide is expected to proceed through several characteristic pathways:

Cleavage of the Peroxide Bond: The O-O bond is the weakest bond in the molecule, and its cleavage is a primary fragmentation step.

Loss of Oxygen: A common pathway for cyclic peroxides is the loss of an oxygen molecule (O₂, 32 Da) to form a furan (B31954) radical cation (m/z 206).

Retro-Diels-Alder Reaction: The dihydro-1,2-dioxin ring can undergo a retro-Diels-Alder type reaction, though this is less common than O-O bond cleavage.

Formation of Benzoyl Cation: Cleavage of the C3-C4 and C5-C6 bonds following ring opening can lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the spectrum of phenyl-substituted compounds.

Loss of Phenyl Group: Fragmentation can also involve the loss of a phenyl radical (C₆H₅˙, 77 Da), leading to a fragment at m/z 161.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 238 | [M]⁺˙ | [C₁₆H₁₄O₂]⁺˙ | Molecular Ion |

| 206 | [M - O₂]⁺˙ | [C₁₆H₁₄]⁺˙ | Loss of molecular oxygen |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (often base peak) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Alkene and methine C-H stretches also appear in this region.

C=C Vibrations: The stretching of the carbon-carbon double bonds in the phenyl rings gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The C=C stretch of the olefinic bond in the dioxin ring is also expected in this range.

C-O Vibrations: The C-O stretching vibrations are typically strong and appear in the 1000-1250 cm⁻¹ region.

O-O Vibration: The peroxide O-O stretch is notoriously weak in IR spectra because it often produces only a small change in the dipole moment. It is expected in the 830-890 cm⁻¹ range but may be difficult to observe.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

O-O Vibration: The O-O stretch, which is weak in the IR spectrum, is often more easily observed in the Raman spectrum because the polarizability of the O-O bond changes significantly during the vibration. This provides a key piece of evidence for the presence of the peroxide functional group.

Symmetric Vibrations: Symmetric vibrations, such as the ring breathing mode of the phenyl groups (~1000 cm⁻¹), tend to be strong in Raman spectra.

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| 3100 - 3000 | Aromatic/Olefinic C-H Stretch | Medium | Medium |

| 1600 - 1450 | Aromatic/Olefinic C=C Stretch | Medium-Strong | Strong |

| 1250 - 1000 | C-O Stretch | Strong | Weak |

| 890 - 830 | O-O Stretch | Very Weak/Not Observed | Medium-Strong |

Advanced Spectroscopic Techniques (e.g., EPR for Radical Intermediates, Photoelectron Spectroscopy)

Beyond the standard structural characterization methods, advanced techniques can provide deeper insights into the reactive and electronic properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons), EPR is crucial for studying its decomposition pathways. The weak O-O peroxide bond can be cleaved by heat (thermolysis) or light (photolysis) to form radical intermediates. EPR, often combined with spin trapping techniques, can be used to identify these transient radical species, providing mechanistic information about how the molecule reacts and decomposes. For example, one-electron oxidation of a similar compound, 3,6-diphenyl-1,2-dithiin (B95605), yields a stable radical cation that can be characterized by EPR. nih.gov

Photoelectron Spectroscopy (PES): Photoelectron spectroscopy measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, typically UV light (UPS) or X-rays (XPS). ucla.edu This technique provides direct experimental measurement of the ionization potentials, which, according to Koopmans' theorem, can be related to the energies of the molecule's occupied molecular orbitals. For a peroxide like this compound, PES is particularly valuable for probing the electronic structure of the peroxide bond. rsc.org Studies have shown that the highest occupied molecular orbital (HOMO) in peroxides is often antibonding with respect to the O-O linkage. rsc.org PES can verify this by analyzing the vibrational fine structure of the first ionization band, providing fundamental data on the nature and energy of the electrons involved in the peroxide functionality. rsc.orgrsc.org

Synthetic Applications of 3,6 Diphenyl 3,6 Dihydro 1,2 Dioxine in Organic Synthesis

Precursors for Furan (B31954) and Other Heterocycle Synthesis

3,6-Diphenyl-3,6-dihydro-1,2-dioxine is a valuable precursor for the synthesis of substituted furans. The conversion of such endoperoxides into the furan ring system can be accomplished under mild conditions. thieme-connect.com One effective method involves the use of Appel reaction conditions, employing triphenylphosphine (B44618) (Ph₃P) and carbon tetrabromide (CBr₄). This transformation is proposed to occur through an initial Kornblum-DeLaMare rearrangement, which first yields a hydroxy ketone. Subsequent dehydration facilitated by triphenylphosphine leads to the formation of the corresponding furan. thieme-connect.com

This two-step sequence, which can be performed in a single operation, provides a gentle alternative to harsher methods that might require strong bases followed by acid treatment. thieme-connect.com The general transformation is outlined below:

Table 1: Conversion of 3,6-Disubstituted-3,6-dihydro-1,2-dioxine to Furan

| Starting Material | Reagents | Intermediate | Product |

|---|

Furthermore, the rearrangement of 3,6-dihydro-1,2-dioxines can also yield 1,4-diketones. These 1,4-dicarbonyl compounds are classic precursors for the synthesis of various heterocyles through well-established methods like the Paal-Knorr synthesis, which provides access to furans, pyrroles, and thiophenes. pharmaguideline.com The Paal-Knorr furan synthesis specifically involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone to produce the furan ring. pharmaguideline.com

Construction of Polyfunctionalized Organic Molecules (e.g., Hydroxyketones, Epoxyketones)

The inherent reactivity of the endoperoxide linkage in this compound allows for its conversion into various polyfunctionalized molecules. As mentioned previously, the base-catalyzed or phosphine-initiated Kornblum-DeLaMare rearrangement is a key reaction that furnishes γ-hydroxyketones. thieme-connect.com This reaction provides a strategic method for introducing both a hydroxyl and a ketone functional group in a 1,4-relationship.

In addition to hydroxyketones, furan endoperoxides are known to thermally rearrange into epoxyketones. rsc.org For instance, photosensitized oxidation of furans bearing a 3-methoxycarbonyl group yields endoperoxides that, upon standing at room temperature, convert into epoxides as the major products. rsc.org This transformation highlights the utility of the dihydro-1,2-dioxine core as a latent source of other oxygen-containing functional groups.

Table 2: Rearrangement Products of 3,6-Dihydro-1,2-dioxine Derivatives

| Dioxine Precursor | Reaction Type | Key Product Class |

|---|---|---|

| This compound | Kornblum-DeLaMare Rearrangement | γ-Hydroxyketone |

Utility in Introducing 1,4-Oxygen Functionality into Complex Molecules

A primary synthetic application of this compound lies in its ability to introduce 1,4-dioxygen functionality into molecules. The compound itself is typically formed from the cycloaddition of singlet oxygen with a corresponding 1,3-diene (in this case, 1,4-diphenyl-1,3-butadiene). The subsequent cleavage of the O-O bond and rearrangement of the carbon framework transforms the cyclic peroxide into a linear four-carbon unit with oxygen functionality at both ends (the 1- and 4-positions).

The most direct product of this rearrangement is a cis-1,4-dicarbonyl compound. This functionality is a cornerstone in synthetic chemistry, serving as a precursor for the Paal-Knorr synthesis of heterocycles like furans and pyrroles. pharmaguideline.com This strategic introduction of two oxygen atoms in a specific 1,4-relationship is a powerful tool for building molecular complexity.

Development of Novel Synthetic Building Blocks and Scaffolds

This compound and related endoperoxides function as valuable synthetic building blocks. They provide access to other important synthons that are not always prepared as readily by other means. By serving as a stable source of reactive 1,4-dicarbonyl systems or their equivalents (like γ-hydroxyketones), they open pathways to a wide array of more complex molecules.

The dihydro-1,2-dioxine ring can be viewed as a scaffold that holds a diene and an oxygen molecule in a specific arrangement. The controlled release and rearrangement of this structure lead to the formation of highly functionalized, linear systems. These products, in turn, can be used in subsequent reactions to build larger, more intricate molecular architectures. For example, the furan products derived from the dioxine can themselves act as dienes in Diels-Alder reactions, further extending their utility as building blocks.

Role in Cascade and Domino Reactions for Complex Molecular Architectures

While direct, one-pot cascade reactions starting from this compound are not extensively documented, its transformation products are ideal substrates for initiating such sequences. A domino or cascade reaction involves two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates.

The conversion of the dihydro-1,2-dioxine to a furan, for instance, can be the first step in a planned cascade. The newly formed furan can then undergo a subsequent reaction, such as an intramolecular Diels-Alder (IMDA) reaction or another cyclization, to rapidly build molecular complexity. The initial rearrangement of the dioxine effectively "unmasks" a reactive species that triggers the rest of the cascade.

Table 3: Potential Cascade Sequence Initiated by Dioxine Rearrangement

| Step | Reaction | Intermediate/Product | Synthetic Utility |

|---|---|---|---|

| 1 | Rearrangement of Dihydro-1,2-dioxine | 1,4-Diketone | Precursor Formation |

| 2 | Paal-Knorr Cyclization | Substituted Furan | Heterocycle Synthesis |

This strategic use of the dihydro-1,2-dioxine allows for the orchestration of multi-step transformations, where the initial rearrangement sets the stage for subsequent complexity-building reactions.

Future Directions and Emerging Research Avenues in 3,6 Diphenyl 3,6 Dihydro 1,2 Dioxine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of 1,2-dioxane (B1202867) frameworks often involves methods that are not aligned with the principles of green chemistry. Future research will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic routes to 3,6-Diphenyl-3,6-dihydro-1,2-dioxine and its derivatives. A key focus will be the utilization of greener oxidants and reaction media.

One promising approach involves the use of molecular oxygen as the primary oxidant, which is abundant, inexpensive, and environmentally harmless. researchgate.net The direct aerobic oxidation of suitable precursors, catalyzed by efficient and selective catalysts, represents a significant step towards a more sustainable synthesis. Another avenue of exploration is the use of hydrogen peroxide, which generates water as its only byproduct, making it an attractive green alternative to traditional oxidizing agents. researchgate.net

Furthermore, the development of solvent-free reaction conditions or the use of eco-friendly solvents such as water, supercritical fluids, or bio-based solvents will be crucial in minimizing the environmental impact of the synthesis. Photocatalysis and electrocatalysis are also emerging as powerful tools in green synthesis, offering the potential for highly selective reactions under mild conditions, thus reducing energy consumption and waste generation.

| Synthetic Strategy | Green Advantage | Potential for this compound |

| Aerobic Oxidation | Utilizes abundant and clean molecular oxygen. | Development of catalysts for the direct oxidation of 1,4-diphenyl-1,3-butadiene. |

| Hydrogen Peroxide | Water is the only byproduct. | Exploration of catalyzed cycloaddition reactions using H2O2. |

| Solvent-free Reactions | Reduces solvent waste and simplifies purification. | Investigation of solid-state or high-temperature melt reactions. |

| Photocatalysis | Utilizes light energy, often under mild conditions. | Design of photocatalysts for the [4+2] cycloaddition with singlet oxygen. |

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research will focus on catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity in the transformation of the dioxine ring.

Transition metal catalysis is expected to play a significant role. acs.org The design of sophisticated ligand architectures will be key to controlling the reactivity of the metal center, enabling selective functionalization of the C-C and C-O bonds within the dioxine ring. For instance, rhodium(III)-catalyzed C-H activation could offer a direct route to functionalized derivatives. acs.org

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application to 1,2-dioxine chemistry is a promising area of research. Chiral organocatalysts could be employed to control the stereochemical outcome of reactions, leading to the enantioselective synthesis of valuable chiral building blocks derived from this compound.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and sustainability. The discovery or engineering of enzymes capable of recognizing and transforming the 1,2-dioxine core could open up new avenues for the synthesis of complex and biologically active molecules.

| Catalyst Type | Potential Application | Expected Outcome |

| Transition Metal Catalysts | C-H functionalization, ring-opening reactions. | Selective introduction of functional groups at various positions. |

| Organocatalysts | Asymmetric transformations. | Enantioselective synthesis of chiral derivatives. |

| Biocatalysts | Selective oxidation or reduction. | Highly specific and environmentally friendly transformations. |

Mechanistic Studies of Unexplored Reactivity Modes

A thorough understanding of the fundamental reactivity of this compound is crucial for the rational design of new synthetic methods. While the [4+2] cycloaddition for its synthesis is well-established, many aspects of its reactivity remain unexplored.

Future mechanistic studies will likely focus on the thermal and photochemical decomposition of the peroxide bond. Understanding the intermediates and pathways involved in these processes could lead to the development of novel applications, for example, as controlled radical initiators or as precursors for unique reactive intermediates.

The interaction of the dioxine ring with Lewis and Brønsted acids is another area ripe for investigation. Such interactions could activate the molecule towards new modes of reactivity, such as ring-opening, rearrangement, or cycloaddition reactions with other substrates. Detailed kinetic and spectroscopic studies, coupled with computational modeling, will be essential to elucidate these complex reaction mechanisms.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is poised to play an increasingly important role in guiding the future direction of this compound research. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of the molecule. nih.gov

Predictive modeling will be instrumental in the design of new catalysts for the synthesis and transformation of this compound. By simulating the interaction between the substrate and the catalyst, researchers can screen for promising candidates in silico, thereby accelerating the discovery process and reducing experimental effort.

Furthermore, computational methods can be used to explore the potential energy surfaces of various reaction pathways, providing a deeper understanding of reaction mechanisms and selectivity. This knowledge can then be used to optimize reaction conditions and to design substrates that favor desired outcomes. The development of machine learning algorithms trained on experimental and computational data could further enhance the predictive power of these models.

Integration with Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automation offers a paradigm shift in the synthesis of organic molecules, moving from traditional batch processes to continuous and automated production. The application of these technologies to the synthesis of this compound holds significant promise for improving efficiency, safety, and scalability.

Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The small reactor volumes also enhance safety, which is particularly important when working with potentially energetic peroxide compounds.

Automation, coupled with high-throughput screening techniques, can accelerate the optimization of reaction conditions and the discovery of new catalysts. nih.gov An automated workflow could be developed to rapidly screen a large library of potential catalysts for the synthesis of this compound, significantly reducing the time and resources required for catalyst development. The data generated from these high-throughput experiments can also be used to train machine learning models for even more accurate predictions.

| Technology | Benefit for this compound Chemistry |

| Flow Chemistry | Improved safety, better control over reaction parameters, enhanced scalability. |

| Automation | High-throughput screening of catalysts and reaction conditions. |

| Machine Learning | Predictive modeling for catalyst design and reaction optimization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.